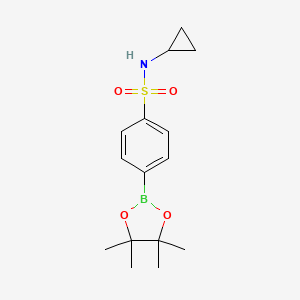

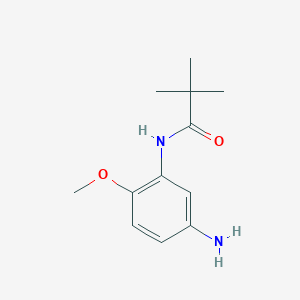

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Amino-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .

Molecular Structure Analysis

The InChI code for “N-(5-Amino-2-methoxyphenyl)acetamide” is 1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) . The canonical SMILES structure is CC(=O)NC1=C(C=CC(=C1)N)OC .Physical And Chemical Properties Analysis

“N-(5-Amino-2-methoxyphenyl)acetamide” has a topological polar surface area of 64.4 Ų and a complexity of 185 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications

Synthesis of π-Excess Ligands

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is used in the synthesis of π-excess ligands like 4-methoxy-substituted 1,3-benzazaphosphole. This process involves a C,O-dilithium intermediate, which undergoes phosphonylation and reductive cyclization, leading to the formation of potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).

Antimicrobial Agents

This compound has been used in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. These compounds display moderate to good activity against the lipoxygenase enzyme, making them suitable for antimicrobial applications (Aziz‐ur‐Rehman et al., 2016).

Photosensitizers in Photodynamic Therapy

Derivatives of N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide are used in the synthesis of zinc phthalocyanine, which exhibits high singlet oxygen quantum yield. Such compounds are potential candidates for photodynamic therapy, especially for cancer treatment, due to their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Crystal Structure Analysis

The compound also finds application in crystal structure analysis. For example, the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a derivative, helped in understanding its crystal structure and properties (Huang Ming-zhi et al., 2005).

Ligand Synthesis

It is used as a precursor in the synthesis of ligands with variable second-coordination spheres, essential in reductive amination reactions with primary and secondary amines (Cheruzel et al., 2011).

OLED Material Research

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide derivatives have been investigated for their potential use as efficient materials in organic light-emitting diodes (OLEDs), especially focusing on their structural, optoelectronic, and charge transport properties (Wazzan & Irfan, 2019).

Synthesis of Aromatic L-Amino Acids

This compound is instrumental in synthesizing unusual aromatic L-amino acids through asymmetric hydrogenation of cyclic dehydrodipeptides (Aoyagi et al., 1986).

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFDYRNEMQXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)